molecular formula C12H15NO B1296144 Phenyl(piperidin-4-yl)methanone CAS No. 37586-22-4

Phenyl(piperidin-4-yl)methanone

Cat. No.: B1296144
CAS No.: 37586-22-4
M. Wt: 189.25 g/mol
InChI Key: DDRCHUGHUHZNKZ-UHFFFAOYSA-N
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Description

Phenyl(piperidin-4-yl)methanone is an organic compound with the molecular formula C12H15NO. It consists of a phenyl group attached to a piperidine ring via a methanone linkage. This compound is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(piperidin-4-yl)methanone can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include continuous flow techniques to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Phenyl(piperidin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl(piperidin-4-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl(piperidin-4-yl)methanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter regulation and enzyme inhibition .

Comparison with Similar Compounds

Phenyl(piperidin-4-yl)methanone can be compared with other similar compounds, such as:

This compound stands out due to its unique structural features and versatile applications in various fields of research and industry.

Properties

IUPAC Name

phenyl(piperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRCHUGHUHZNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280277
Record name phenyl(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37586-22-4
Record name 37586-22-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenyl(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes phenyl(piperidin-4-yl)methanone a "privileged structure" in drug discovery?

A1: The this compound fragment, also known as the benzoylpiperidine fragment, appears in numerous bioactive molecules with diverse therapeutic applications []. Its presence in drugs targeting cancer, psychosis, thrombosis, and other conditions highlights its versatility. This fragment exhibits metabolic stability and acts as a potential bioisostere of the piperazine ring, making it a promising foundation for designing new drugs [].

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